Cancer/testis antigen 1 (ORF2 (14-33))
Description
Overview of Cancer/Testis Antigens (CTAs) in Academic Research
Cancer/Testis Antigens (CTAs) are a group of proteins characterized by their unique expression pattern. In healthy adults, their expression is primarily restricted to the immune-privileged cells of the testis, specifically male germ cells. nih.govnih.govchembuyersguide.com However, these antigens are aberrantly re-expressed in various types of malignant tumors, including melanoma, lung cancer, bladder cancer, and ovarian cancer. nih.govcapes.gov.brgenecards.orgnih.gov This tumor-restricted expression makes CTAs highly attractive targets for cancer immunotherapy, as therapies directed against them can potentially destroy cancer cells while sparing normal somatic tissues. nih.govnih.govwaocp.org
Academic research has identified over 250 CTA-associated proteins to date. nih.gov A significant portion of the genes encoding these antigens, known as CT-X antigens, are located on the X chromosome. nih.govgoogle.com The re-expression of CTAs in cancer is often linked to epigenetic events, particularly DNA hypomethylation. nih.govresearchgate.net Many CTAs, including the well-studied MAGE-A and NY-ESO-1, have been shown to be immunogenic, meaning they can provoke spontaneous humoral (antibody) and cellular (T-cell) immune responses in cancer patients. nih.govnih.govgoogle.com This inherent immunogenicity is a cornerstone of their therapeutic potential, leading to the development of CTA-based cancer vaccines and adoptive T-cell therapies in numerous clinical trials. nih.govnih.govchembuyersguide.com
Molecular Context of NY-ESO-1 (CTAG1) within CTA Family
New York Esophageal Squamous Cell Carcinoma-1, universally known as NY-ESO-1, is one of the most immunogenic CTAs discovered. nih.govnih.gov It is encoded by the CTAG1B gene, located on the Xq28 region of the X chromosome. nih.govresearchgate.netaai.org The protein itself is 180 amino acids long with a molecular weight of about 18 kDa. nih.gov Structurally, it consists of a glycine-rich N-terminal region and a highly hydrophobic C-terminal region containing a Pcc-1 domain. nih.govaai.org
NY-ESO-1 belongs to the CTAG/PCC1 family and is highly homologous to another CTA, LAGE-1, which is also encoded in the same chromosomal region. researchgate.netaai.org Like other CTAs, its expression in normal adult tissues is confined to testicular germ cells (specifically spermatogonia and primary spermatocytes) and is absent in normal somatic cells. researchgate.net However, it is frequently expressed in a wide range of cancers, with particularly high rates observed in synovial sarcoma, myxoid liposarcoma, neuroblastoma, melanoma, and ovarian cancer. nih.govnih.gov The discovery of NY-ESO-1 was a direct result of its ability to elicit a strong antibody response in a patient with esophageal cancer, highlighting its significant potential as an immunological target.
| Tumor Type | Expression Rate (%) | Reference |
|---|---|---|
| Myxoid and Round Cell Liposarcoma | 89-100 | nih.gov |
| Synovial Sarcoma | ~80 | nih.govnih.gov |
| Neuroblastoma | ~82 | nih.gov |
| Melanoma | ~46 | nih.gov |
| Epithelial Ovarian Cancer | ~43 | genecards.orgnih.gov |
| Esophageal Squamous Cell Carcinoma | ~19-57 | nih.gov |
| Non-Small Cell Lung Cancer | Variable |
Significance of Specific Epitope Identification in NY-ESO-1 Research: Focus on Cancer/testis antigen 1 (ORF2 (14-33))
The immunogenicity of a protein like NY-ESO-1 lies in its specific regions, known as epitopes, which are recognized by immune cells. The identification of these precise peptide epitopes is a critical step in designing effective and targeted immunotherapies. Research has shown that the NY-ESO-1 protein contains numerous epitopes capable of eliciting both CD8+ cytotoxic T-cell and CD4+ helper T-cell responses, which are crucial for a coordinated and sustained anti-tumor attack. nih.gov
A fascinating area of research has been the discovery that the CTAG1B gene can be translated from an alternative open reading frame (ORF), giving rise to a distinct protein product known as NY-ESO-ORF2. nih.gov This alternative protein is also a source of tumor antigens. The gene highly homologous to CTAG1B, called LAGE-1, also produces an alternative ORF product named CAMEL, and the N-terminal 54 amino acids of NY-ESO-ORF2 are identical to it.
Within this alternative frame lies the specific peptide Cancer/testis antigen 1 (ORF2 (14-33)) . This 20-amino acid peptide, also referred to as CAMEL(14-33) in research on the homologous LAGE-1 gene product, has been identified as a naturally processed epitope. chembuyersguide.comnih.gov Studies have demonstrated that this specific peptide is an HLA-DR-binding epitope, meaning it is presented by major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells. nih.gov This presentation allows for the recognition and activation of CD4+ T-helper cells. nih.govnih.gov The ability of the CAMEL(14-33) peptide to be recognized by CD4+ T-cell clones underscores its significance. nih.gov
Furthermore, research indicates that peptides derived from this ORF2 region, such as CAMEL(1-20) and CAMEL(14-33), contain epitopes that can be recognized by both CD4+ and CD8+ T cells. nih.gov The identification of such "promiscuous" epitopes that stimulate multiple arms of the immune system is of major importance for the development of potent synthetic peptide vaccines. nih.govnih.gov By targeting specific and highly immunogenic epitopes like Cancer/testis antigen 1 (ORF2 (14-33)), researchers aim to generate more robust and precise anti-tumor immune responses, providing a strong rationale for its inclusion in future cancer vaccine designs. nih.gov
| Peptide Epitope | Amino Acid Positions | Key Research Finding | Reference |
|---|---|---|---|
| CAMEL(1-20) / NY-ESO-ORF2(1-20) | 1-20 | Naturally processed HLA-DR-binding epitope; contains HLA class I-binding CD8+ T cell epitopes. | nih.gov |
| Cancer/testis antigen 1 (ORF2 (14-33)) / CAMEL(14-33) | 14-33 | Naturally processed HLA-DR-binding epitope recognized by CD4+ T cell clones; contains HLA class I-binding CD8+ T cell epitopes. | nih.gov |
| CAMEL(46-65) / NY-ESO-ORF2(46-65) | 46-65 | Naturally processed HLA-DR-binding epitope. | nih.gov |
| CAMEL(81-102) / NY-ESO-ORF2(81-102) | 81-102 | Naturally processed HLA-DR-binding epitope. | nih.gov |
Properties
sequence |
QGAMLAAQERRVPRAAEVPR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (ORF2 (14-33)); NY-ESO-1 (OFR2(14-33)) |
Origin of Product |
United States |
Molecular and Structural Characterization of Cancer/testis Antigen 1 Orf2 14 33
Primary Sequence Analysis of the ORF2 (14-33) Region within NY-ESO-1 Protein
The NY-ESO-1 gene (CTAG1B) can be translated into two distinct protein products. The canonical product is a 180-amino acid protein. However, an alternative open reading frame (ORF2) within the same gene gives rise to a smaller, 58-amino acid protein known as NY-ESO-ORF2. nih.gov A highly homologous gene, LAGE-1, also produces a protein from an alternative ORF, termed CAMEL, whose N-terminal 54 amino acids are identical to those of NY-ESO-ORF2. aai.orgpnas.org
The specific epitope of interest, Cancer/testis antigen 1 (ORF2 (14-33)), is a 20-amino-acid sequence. Detailed analysis of the overlapping peptides used in foundational research studies allows for the deduction of this critical sequence.
Table 1: Amino Acid Sequence of Cancer/testis antigen 1 (ORF2 (14-33))
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 14 | Alanine | A |
| 15 | Alanine | A |
| 16 | Serine | S |
| 17 | Glycine | G |
| 18 | Proline | P |
| 19 | Glycine | G |
| 20 | Glycine | G |
| 21 | Alanine | A |
| 22 | Proline | P |
| 23 | Arginine | R |
| 24 | Leucine | L |
| 25 | Alanine | A |
| 26 | Alanine | A |
| 27 | Glutamine | Q |
| 28 | Glutamic Acid | E |
| 29 | Arginine | R |
| 30 | Arginine | R |
| 31 | Valine | V |
| 32 | Proline | P |
| 33 | Arginine | R |
Structural Conformations and Biophysical Properties of the Cancer/testis antigen 1 (ORF2 (14-33)) Peptide Epitope
The Cancer/testis antigen 1 (ORF2 (14-33)) peptide is recognized by the immune system's CD4+ T helper cells when presented by Major Histocompatibility Complex (MHC) class II molecules, specifically HLA-DR alleles. aai.orgnih.govresearchgate.net This interaction is a critical step in initiating and sustaining an anti-tumor immune response.
Studies have identified this peptide as a naturally processed HLA-DR-binding epitope. aai.org The binding of the peptide to the HLA-DR molecule is a prerequisite for its recognition by T-cell receptors (TCRs). The conformation of the peptide within the binding groove of the HLA-DR molecule is crucial for the specificity of this interaction. While detailed crystallographic data for this specific peptide-MHC complex is not widely available, research on homologous systems indicates that the peptide adopts a largely extended conformation within the MHC binding groove, with certain amino acid side chains, known as anchor residues, fitting into specific pockets of the HLA-DR molecule.
The binding affinity of the ORF2 (14-33) peptide to various HLA-DR alleles can vary, influencing the magnitude of the immune response in different individuals. Research has shown that this epitope can be recognized in the context of the HLA-DR3 allele. aai.org The ability to bind to multiple HLA-DR alleles, a property known as promiscuity, would broaden the patient population that could potentially benefit from immunotherapies targeting this epitope. nih.gov
Table 2: Biophysical Properties of Cancer/testis antigen 1 (ORF2 (14-33))
| Property | Description | Source(s) |
| MHC Restriction | Binds to MHC class II molecules, specifically identified with HLA-DR3. | aai.org |
| Immunogenicity | Capable of stimulating CD4+ T helper cells. | aai.orgnih.gov |
| Processing | Identified as a naturally processed epitope from the ORF2 protein. | aai.org |
| Homology | The N-terminal 54 amino acids of NY-ESO-ORF2 are identical to the CAMEL protein from LAGE-1. | pnas.org |
Post-Translational Modifications and their Impact on Cancer/testis antigen 1 (ORF2 (14-33)) Epitope Structure and Function
Post-translational modifications (PTMs) are covalent enzymatic modifications of proteins following their synthesis, which can significantly impact their structure, function, and immunogenicity. While PTMs are known to play a role in the biology of some cancer antigens, there is currently a lack of specific research findings detailing post-translational modifications within the Cancer/testis antigen 1 (ORF2 (14-33)) epitope itself. The regulation of the parent NY-ESO-1 protein expression is linked to epigenetic modifications like DNA methylation and histone modifications, which indirectly control the availability of the transcript for potential ORF2 translation. Current time information in New York, NY, US. However, direct modification of the resulting ORF2 peptide has not been a significant focus of published research to date.
Interaction Domains within the Parent NY-ESO-1 Protein Relevant to ORF2 (14-33) Epitope Biology
The canonical NY-ESO-1 protein is characterized by two main regions: a glycine-rich N-terminal region and a hydrophobic C-terminal region which contains a Pcc-1 domain, suggesting a potential role in cell cycle progression. nih.gov The Cancer/testis antigen 1 (ORF2 (14-33)) epitope is not a direct fragment of this 180-amino acid protein but is instead translated from an alternative reading frame of the same mRNA transcript.
Cellular Processing and Major Histocompatibility Complex Mhc Presentation of Cancer/testis Antigen 1 Orf2 14 33
Proteasomal Degradation Pathways and Cancer/testis antigen 1 (ORF2 (14-33)) Generation
The generation of peptide epitopes for MHC class I presentation is primarily the responsibility of the proteasome, a large multi-catalytic protease complex within the cell's cytoplasm and nucleus. immunology.org This machinery degrades intracellular proteins, including tumor antigens like CTAG1, into smaller peptides. frontiersin.org While the ORF2 (14-33) epitope has been identified as being "naturally processed," indicating its production within cells, the precise proteolytic pathways have been characterized more by its presentation context than by direct enzymatic studies. nih.gov The fact that it contains an epitope for CD8+ T cells strongly implies that the parent protein undergoes proteasomal degradation. nih.govaai.org
For MHC class II presentation, antigens are typically sourced from the extracellular environment and degraded in endo-lysosomal compartments. nih.gov However, endogenous proteins like CTAG1 can also be processed for the MHC class II pathway through autophagy, a process where cellular components are delivered to lysosomes for degradation. nih.gov
Constitutive Proteasome versus Immunoproteasome Activity in Epitope Generation
Eukaryotic cells possess two main types of proteasomes: the constitutive proteasome, present in most cells, and the immunoproteasome, which is typically expressed in hematopoietic cells or induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ). biorxiv.org The key difference lies in their catalytic β-subunits. The immunoproteasome is generally considered more efficient at generating peptides that bind well to MHC class I molecules. biorxiv.org This is due to altered cleavage preferences, with the immunoproteasome showing enhanced cleavage after hydrophobic and basic residues, and reduced cleavage after acidic residues, which aligns better with the binding motifs of many MHC class I alleles. nih.gov
While it is established that proteasomes are required for generating MHC class I epitopes, specific studies detailing whether the generation of the CTAG1 ORF2 (14-33) epitope is preferentially handled by the constitutive proteasome or the immunoproteasome are not available in the reviewed literature. The efficiency of its generation may vary depending on the cellular context, such as the presence of an inflammatory tumor microenvironment which would favor immunoproteasome activity.
Influence of Specific Proteasome Subunits on ORF2 (14-33) Processing
The catalytic activity of the proteasome is conferred by three primary subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). In the immunoproteasome, these are replaced by the inducible subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. frontiersin.org Each subunit has a distinct cleavage preference, and the combination of their activities determines the final array of peptides produced from a given protein. For instance, carfilzomib, a second-generation proteasome inhibitor, irreversibly inhibits the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome and the β5i (LMP7) subunit of the immunoproteasome. frontiersin.org The generation of a specific epitope depends on the proteasome making precise cuts at the C-terminus of the peptide, while N-terminal trimming can occur both in the cytosol and the endoplasmic reticulum. biorxiv.org
There is no direct research available that delineates the specific roles of the β1, β2, β5, or their inducible counterparts in the processing of the CTAG1 ORF2 (14-33) parent protein to yield the final epitope. The generation of this dual-reactive epitope likely depends on a complex interplay of these subunits.
Transporter Associated with Antigen Processing (TAP) Dependence of ORF2 (14-33) Presentation
For presentation on MHC class I molecules, peptides generated by the proteasome in the cytosol must be transported into the endoplasmic reticulum (ER). immunology.org This crucial step is mediated by the Transporter Associated with Antigen Processing (TAP), a heterodimeric complex composed of TAP1 and TAP2 subunits. immunology.org Inside the ER, these peptides are loaded onto newly synthesized MHC class I molecules. nih.gov Presentation of most known MHC class I-restricted tumor antigens is TAP-dependent. nih.gov
Given that the CTAG1 ORF2 (14-33) peptide contains a CD8+ T cell epitope presented by MHC class I, its processing is almost certainly dependent on the TAP transporter to move the processed fragment from the cytosol into the ER for loading. nih.govaai.org While direct experimental validation of TAP dependence for this specific epitope was not found in the reviewed literature, it is a fundamental step in the classical MHC class I antigen presentation pathway. immunology.org
Antigen-Presenting Cell (APC) Mechanisms in Cancer/testis antigen 1 (ORF2 (14-33)) Display
Professional antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, are specialized in presenting antigens to T cells. nih.gov Research has shown that DCs are instrumental in presenting the CTAG1 ORF2 (14-33) epitope. In laboratory studies, mature DCs pulsed with the recombinant CAMEL protein (the parent protein of the 14-33 epitope) were able to induce specific CD4+ T cell responses. nih.gov This demonstrates that DCs can internalize, process, and present epitopes from the full-length antigen.
The mechanisms of uptake by APCs can vary and include macropinocytosis, receptor-mediated endocytosis, and phagocytosis. nih.gov Once internalized into the endo-lysosomal pathway, the antigen is subjected to proteolysis by enzymes like cathepsins, generating peptides suitable for loading onto MHC class II molecules. nih.gov In addition to professional APCs, some tumor cells, such as melanomas, can be induced to express MHC class II molecules and act as non-professional APCs. aai.org Indeed, melanoma cell lines that express both the CAMEL antigen and the appropriate HLA-DR allele were shown to be recognized by CD4+ T cells specific for the CAMEL(14-33) epitope, confirming that tumor cells themselves can process and present this antigen. aai.org
MHC Class I Presentation of the Cancer/testis antigen 1 (ORF2 (14-33)) Peptide Epitope
The classical MHC class I pathway presents peptides from endogenous proteins, providing a mechanism for CD8+ cytotoxic T lymphocytes (CTLs) to detect and eliminate cells expressing foreign or abnormal proteins, such as those in tumor cells. immunology.orgbiosyn.com The CTAG1 ORF2 (14-33) peptide has been identified as containing an epitope capable of eliciting a CD8+ T cell response. nih.govaai.org This implies that after the full-length CTAG1/CAMEL protein is degraded by the proteasome, a shorter peptide fragment (typically 8-11 amino acids) nested within the 14-33 sequence is transported via TAP into the ER, loaded onto an MHC class I molecule, and displayed on the cell surface for CTL recognition. nih.govaai.org
The discovery that the larger CAMEL(14-33) peptide contains both class I and class II epitopes makes it a particularly interesting candidate for immunotherapy, as it can potentially stimulate both arms of the cellular immune response. nih.gov
MHC Class II Presentation of the Cancer/testis antigen 1 (ORF2 (14-33)) Peptide Epitope
The MHC class II pathway is crucial for activating CD4+ helper T cells, which orchestrate the broader adaptive immune response. nih.gov This pathway primarily presents peptides derived from exogenous proteins that are taken up by APCs. nih.gov Extensive research has firmly established that CTAG1 ORF2 (14-33) is a naturally processed and presented MHC class II epitope. nih.govaai.org
Studies using CD4+ T cell clones isolated from healthy donors demonstrated that these cells recognize the CAMEL(14-33) peptide when presented by APCs. nih.govaai.org The specific MHC restriction was identified as HLA-DR3. aai.orgresearchgate.net This was confirmed using a panel of B-cells expressing different HLA-DR alleles, where only those expressing HLA-DR3 could present the peptide to the specific T cell clones. aai.orgresearchgate.net Furthermore, these T cell clones could recognize melanoma cells that endogenously expressed the CAMEL protein and HLA-DR3, proving that the epitope is naturally processed from the full-length protein and presented on the surface of tumor cells. aai.org
| Finding | MHC Class | Cell Type | Key Result | Reference |
| Epitope Identification | Class II | CD4+ T Cell Clones, Dendritic Cells | CAMEL(14-33) is a naturally processed HLA-DR-binding epitope. | aai.org, nih.gov |
| MHC Restriction | Class II | EBV-B Cells, CD4+ T Cell Clones | Presentation of CAMEL(14-33) is restricted by the HLA-DR3 molecule. | aai.org, researchgate.net |
| Endogenous Presentation | Class II | Melanoma Cell Lines, CD4+ T Cell Clones | CAMEL-expressing tumor cells can process and present the 14-33 epitope. | aai.org |
| Dual Epitope Nature | Class I & II | N/A | The CAMEL(14-33) peptide also contains a CD8+ T cell epitope. | aai.org, nih.gov |
Alternative Antigen Processing Pathways for ORF2 (14-33) (e.g., Lysosomal Processing, Cross-Presentation)
The generation of an effective immune response against tumor antigens often requires the activation of both CD8+ and CD4+ T cells. This is facilitated by the processing of antigens through pathways that lead to their presentation on both MHC class I and class II molecules. For intracellular antigens like CTAG1 and its variants, this involves alternative processing routes beyond the standard cytosolic proteasomal degradation.
Lysosomal Processing for MHC Class II Presentation:
Intracellular proteins are not typically presented on MHC class II molecules through the classical pathway, which primarily handles exogenous antigens. However, several nonclassical pathways can deliver endogenous antigens to the MHC class II loading compartment. Research has demonstrated that the presentation of intracellular NY-ESO-1 on MHC class II molecules involves a complex interplay of different cellular machinery. aacrjournals.orgnih.gov
Studies have revealed that both proteasomal degradation and endosomal/lysosomal proteases are implicated in the processing of intracellular NY-ESO-1 for MHC class II presentation. aacrjournals.orgnih.gov This indicates a nonclassical pathway where cytosolic antigens gain access to the endo-lysosomal compartments for processing and loading onto MHC class II molecules. The process can be significantly inhibited by primaquine, a substance that disrupts endosomal recycling. aacrjournals.org
One of the key mechanisms for the delivery of cytosolic components to the lysosome for degradation and subsequent antigen presentation is autophagy. nih.gov Research has shown that targeting NY-ESO-1 to autophagosomes, for instance by creating a fusion protein with Atg8/LC3, can significantly enhance its presentation on MHC class II molecules to CD4+ T cells. researchgate.net This suggests that autophagy is a natural pathway for the processing of endogenous NY-ESO-1 for MHC class II presentation. nih.govresearchgate.net
The immunogenicity of products from the NY-ESO-1/LAGE-1 ORF2 has been confirmed, with studies showing their ability to stimulate CD4+ T cells, which are restricted by MHC class II molecules. nih.gov This inherently points to the processing of ORF2 products through the lysosomal pathway. Specific epitopes from NY-ESO-1, such as NY-ESO-1157-170, are known to be naturally processed and presented by HLA-DP4, a common MHC class II allele. nih.govpnas.org The peptide vaccine based on this epitope has been shown to induce both CD4+ and CD8+ T cell responses in cancer patients. pnas.org
Cross-Presentation:
Cross-presentation is a process whereby exogenous antigens, once internalized by professional antigen-presenting cells (APCs) like dendritic cells (DCs), can be processed and presented on MHC class I molecules to activate CD8+ T cells. This pathway is vital for initiating a cytotoxic T lymphocyte response against tumors that may not be directly infecting APCs.
While the primary focus of this section is on alternative pathways for the specific ORF2 peptide, the broader context of NY-ESO-1 processing provides critical insights. Soluble recombinant NY-ESO-1 protein can be taken up by DCs, and while this is often associated with MHC class II presentation, under certain conditions, it can be cross-presented. The efficiency of this cross-presentation is significantly enhanced when NY-ESO-1 is part of an immune complex with antibodies. This opsonization facilitates uptake by DCs through Fcγ receptors and subsequent channeling into the cross-presentation pathway.
Furthermore, engineering vaccines that target NY-ESO-1 to specific receptors on DCs, such as XCR1, has been shown to be an effective strategy to promote efficient cross-presentation and the subsequent activation of potent NY-ESO-1-specific CD8+ T cell responses. This highlights the capacity of the cellular machinery to process and present this cancer-testis antigen through multiple avenues to elicit a broad anti-tumor immunity.
Interactive Data Table: Research Findings on Alternative Antigen Processing of NY-ESO-1
| Research Focus | Key Finding | Implication for ORF2 (14-33) Processing |
| Lysosomal Processing | Presentation of intracellular NY-ESO-1 on MHC-II involves both proteasomal and endosomal/lysosomal pathways. aacrjournals.orgnih.gov | Suggests a nonclassical pathway for processing of ORF2 peptides for CD4+ T cell recognition. |
| Autophagy | Targeting NY-ESO-1 to autophagosomes enhances MHC class II presentation. nih.govresearchgate.net | Autophagy is a likely mechanism for delivering ORF2 products to lysosomes. |
| MHC Class II Epitopes | NY-ESO-1 epitopes (e.g., p157-170) are naturally processed and presented by HLA-DP4. nih.govpnas.org | Demonstrates that specific regions of the protein are accessible for MHC class II loading. |
| ORF2 Immunogenicity | Gene products of NY-ESO-1/LAGE-1 ORF2 stimulate CD4+ T cells. nih.gov | Directly indicates that ORF2 is processed via the MHC class II pathway. |
| Cross-Presentation | Enhanced cross-presentation of NY-ESO-1 when in an immune complex or targeted to DC receptors. | Provides a mechanism for activating CD8+ T cells against tumors expressing CTAG1. |
Immunological Recognition and T Cell Responses to Cancer/testis Antigen 1 Orf2 14 33
T-Cell Receptor (TCR) Specificity and Affinity for Cancer/testis antigen 1 (ORF2 (14-33))-MHC Complexes
The interaction between a T-cell receptor (TCR) and its specific peptide-Major Histocompatibility Complex (pMHC) ligand is a critical determinant of the subsequent immune response. The affinity of this binding, along with the structural details of the interaction, dictates the sensitivity and specificity of T-cell recognition. frontiersin.org
Detailed investigation into the recognition of the CAMEL(14-33) peptide, which is shared with NY-ESO-ORF2, has revealed intriguing aspects of TCR specificity. aai.orgnih.gov In one study, two distinct CD4+ T-cell clones were isolated that both recognized the CAMEL(14-33) peptide with similar affinities. aai.orgnih.gov Despite this, the clones differed in their ability to recognize tumor cells. aai.org Further analysis of their TCRs provided a molecular basis for this difference. While the TCR beta-chains of the two clones were identical, their alpha-chains featured different complementarity-determining region 3 (CDR3) loops. aai.orgnih.gov The CDR3 region is the most variable part of the TCR and is central to antigen recognition. amegroups.org This finding underscores that even with comparable binding affinities for the peptide epitope itself, subtle variations in TCR structure, specifically within the CDR3α loop, can be crucial for effective recognition of naturally processed and presented antigens on the surface of tumor cells. aai.orgnih.gov
CD8+ Cytotoxic T Lymphocyte (CTL) Responses Elicited by Cancer/testis antigen 1 (ORF2 (14-33))
CD8+ cytotoxic T lymphocytes (CTLs) are primary effector cells in anti-tumor immunity, capable of directly killing cancer cells upon recognition of specific epitopes presented by MHC class I molecules. nih.gov The Cancer/testis antigen 1 (ORF2 (14-33)) peptide has been identified as containing epitopes that can stimulate these crucial CTL responses.
Research has confirmed that the CAMEL(14-33) peptide sequence contains a previously identified HLA class I-binding CD8+ T-cell epitope. aai.orgnih.gov This is significant because it demonstrates that a single peptide fragment can harbor epitopes capable of activating both the CD8+ and CD4+ T-cell arms of the immune system. nih.gov Such peptides are of considerable interest for the development of immunotherapies, as they can orchestrate a more comprehensive and potent anti-tumor attack. aai.orgnih.gov The ability of this epitope to be processed and presented via the MHC class I pathway makes it a direct target for CTLs, which, upon activation, can execute their cytotoxic functions against tumor cells expressing NY-ESO-1.
CD4+ Helper T Lymphocyte Responses Directed Against Cancer/testis antigen 1 (ORF2 (14-33))
CD4+ helper T cells play a central role in orchestrating adaptive immunity, providing essential help for the induction and maintenance of robust CD8+ CTL responses and supporting B-cell antibody production. aai.orgmdc-berlin.denih.gov The identification of MHC class II-restricted epitopes is therefore of major importance for developing effective cancer immunotherapies. aai.orgnih.gov
The Cancer/testis antigen 1 (ORF2 (14-33)) region has been definitively identified as a source of naturally processed HLA-DR-binding epitopes capable of eliciting CD4+ T-cell responses. aai.orgnih.gov Studies have shown the efficient in vitro induction of CAMEL-specific CD4+ T cells from healthy donors by stimulating their cells with the recombinant CAMEL protein, which contains the (14-33) sequence. aai.orgnih.gov The isolation of CD4+ T-cell clones specific for the CAMEL(14-33) peptide from these cultures confirms its immunogenicity. aai.orgnih.gov The presence of these specific CD4+ T cells suggests that the NY-ESO-ORF2 protein can be processed and presented through the MHC class II pathway in vivo, a critical step for initiating helper T-cell responses against the tumor. nih.gov
Phenotypic and Functional Characterization of Cancer/testis antigen 1 (ORF2 (14-33))-Specific T Cells
The functional capabilities of antigen-specific T cells are defined by their phenotype, including the array of cytokines they produce and their cytotoxic potential.
Research has shown that CD4+ T cells specific for the CAMEL protein, which includes the (14-33) epitope, display a mixed Th1/Th2 phenotype. aai.orgnih.gov This indicates a versatile helper response. Th1 cells are typically associated with cell-mediated immunity, crucial for activating CTLs, while Th2 cells are more involved in humoral immunity. The induction of T cells with this mixed cytokine profile suggests a broad-based immune activation against the antigen. aai.orgnih.gov Furthermore, TCR analysis of two distinct CD4+ T-cell clones that recognize the CAMEL(14-33) peptide revealed they expressed similar levels of adhesion and costimulatory molecules. aai.org
The cytokine secretion profile of T cells dictates their effector function. The mixed Th1/Th2 phenotype observed in CD4+ T cells recognizing the CAMEL/NY-ESO-ORF2 (14-33) epitope implies the production of a corresponding set of cytokines. aai.orgnih.gov Th1-type cells are characterized by the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), which is a potent activator of macrophages and enhances the cytotoxic activity of CD8+ T cells. nih.gov Th2 cells, conversely, produce cytokines like IL-4 and IL-5. The induction of CAMEL-specific CD4+ T cells that express both Th1 and Th2 cytokines points to a multifaceted immune response. nih.gov Studies on other NY-ESO-1 epitopes have similarly demonstrated that specific T cells are capable of significant IFN-γ secretion upon recognition of their target. amegroups.org
The T-cell repertoire describes the vast diversity of TCRs within an individual, which allows the immune system to recognize a wide array of pathogens and abnormal cells. amegroups.org Analysis of the T-cell repertoire specific for a given antigen can provide insights into the nature and breadth of the immune response.
A detailed analysis of the clonal repertoire responding to the CAMEL(14-33) epitope has yielded specific and important findings. Researchers isolated two different CD4+ T-cell clones that recognized this same minimal epitope. aai.orgnih.gov TCR analysis revealed that while these clones shared an identical TCR beta-chain, they possessed distinct TCR alpha-chains, differing in their CDR3 loops. aai.orgnih.gov This demonstrates that multiple distinct T-cell clones (a polyclonal response) can be generated against a single epitope, a hallmark of a robust immune reaction. This diversity in the responding T-cell population may be crucial for effectively targeting tumors.
Interactive Data Tables
Table 1: Characteristics of T-Cell Clones Recognizing the CAMEL/NY-ESO-ORF2 (14-33) Epitope
| Feature | T-Cell Clone 1 | T-Cell Clone 2 | Source(s) |
|---|---|---|---|
| Antigen Specificity | CAMEL(14-33) | CAMEL(14-33) | aai.org, nih.gov |
| T-Cell Type | CD4+ | CD4+ | aai.org, nih.gov |
| Binding Affinity | Similar to Clone 2 | Similar to Clone 1 | aai.org |
| Tumor Cell Recognition | Differed from Clone 2 | Differed from Clone 1 | aai.org |
| TCR β-Chain | Identical to Clone 2 | Identical to Clone 1 | aai.org, nih.gov |
| TCR α-Chain (CDR3) | Unique | Unique | aai.org, nih.gov |
Table 2: Summary of T-Cell Responses to Cancer/testis antigen 1 (ORF2 (14-33))
| Response Type | Key Findings | Source(s) |
|---|---|---|
| CD8+ CTL Response | The (14-33) peptide contains a known HLA class I-binding epitope, making it a direct target for cytotoxic T cells. | aai.org, nih.gov |
| CD4+ Helper T-Cell Response | The (14-33) peptide is a naturally processed HLA-DR binding epitope capable of inducing specific CD4+ T cells. | aai.org, nih.gov |
| T-Cell Phenotype | Responding CD4+ T cells exhibit a mixed Th1/Th2 phenotype. | aai.org, nih.gov |
| Cytokine Profile | Implies production of both Th1 (e.g., IFN-γ) and Th2 cytokines. | nih.gov |
| Clonal Repertoire | A polyclonal response has been observed, with multiple distinct T-cell clones recognizing the same epitope. | aai.org, nih.gov |
Immunodominance and Subdominance of the Cancer/testis antigen 1 (ORF2 (14-33)) Epitope
Immunodominance is the phenomenon where the immune response is preferentially directed towards only a few of the many possible epitopes within a given antigen. These favored epitopes are termed "immunodominant," while those that elicit weaker or no response are "subdominant." ucl.ac.be Identifying the immunodominance hierarchy of epitopes is important for vaccine design and immunotherapy, as targeting immunodominant epitopes is thought to generate the most potent responses. ucl.ac.be
For the NY-ESO-1 antigen, a well-established immunodominance hierarchy exists for both CD8+ and CD4+ T-cell responses. For instance, a long, naturally presented epitope encompassing amino acids 60-72 has been identified as a novel, immunodominant HLA-B7-restricted epitope in some vaccinated melanoma patients. ucl.ac.be However, the specific status of the Cancer/testis antigen 1 (ORF2 (14-33)) epitope within this hierarchy is not definitively established as immunodominant or subdominant in the available literature. While it is clearly immunogenic, capable of stimulating both CD4+ and CD8+ T cells, its relative prominence compared to other NY-ESO-1 derived epitopes in a natural or vaccine-induced immune response remains to be fully characterized. aai.orgnih.gov
Compound and Gene Names Mentioned
| Name | Type |
| Cancer/testis antigen 1 (CTAG1) | Gene/Protein Family |
| NY-ESO-1 | Gene/Protein |
| LAGE-1 | Gene/Protein |
| CAMEL | Protein |
| NY-ESO-ORF2 | Protein |
| Interferon-gamma (IFN-γ) | Cytokine |
| IL-4 | Cytokine |
| IL-5 | Cytokine |
Regulation of Cancer/testis Antigen 1 Ny Eso 1 Expression and Its Impact on Orf2 14 33 Epitope Availability
Epigenetic Control of NY-ESO-1 Gene Transcription
The expression of NY-ESO-1 is largely silenced in normal somatic tissues through epigenetic mechanisms, which are often dysregulated in cancer, leading to its aberrant expression. nih.govnih.govnih.gov
DNA Methylation Mechanisms
DNA methylation is a primary epigenetic mechanism controlling NY-ESO-1 expression. nih.govnih.govaacrjournals.orgresearchgate.net In normal tissues, the promoter region of the CTAG1B gene, which encodes NY-ESO-1, is typically hypermethylated, leading to transcriptional silencing. nih.gov Conversely, in many cancers, this promoter becomes hypomethylated, allowing for gene expression. nih.govresearchgate.netresearchgate.net
Promoter-Specific and Global Hypomethylation: Studies in epithelial ovarian cancer (EOC) have shown a significant correlation between NY-ESO-1 expression and both promoter-specific and global DNA hypomethylation. nih.govnih.gov This suggests that the machinery regulating DNA methylation is broadly altered in these cancer cells.
Induction by Demethylating Agents: Treatment of cancer cell lines with DNA methyltransferase (DNMT) inhibitors, such as 5-aza-2'-deoxycytidine (decitabine), can induce or upregulate NY-ESO-1 expression. nih.govresearchgate.netresearchgate.netaacrjournals.org This has been demonstrated in various cancers, including ovarian and lung cancer. nih.govresearchgate.netaacrjournals.org For instance, decitabine (B1684300) treatment of EOC cell lines functionally restored NY-ESO-1 expression. nih.govaacrjournals.org
Heterogeneity of Expression: The heterogeneity of NY-ESO-1 expression within tumors is also linked to DNA methylation patterns. nih.govnih.gov Microdissection studies have revealed that regions within a tumor that are positive for NY-ESO-1 expression exhibit promoter hypomethylation compared to adjacent negative regions. nih.gov
Table 1: Correlation of NY-ESO-1 Expression and DNA Methylation in Epithelial Ovarian Cancer (EOC)
| Feature | Correlation with NY-ESO-1 Expression | Key Findings | Reference |
| Promoter Methylation | Inverse | NY-ESO-1 expressing regions show significant promoter hypomethylation. | nih.gov |
| Global DNA Methylation | Inverse | Global DNA hypomethylation is associated with spontaneous immune responses to NY-ESO-1. | nih.gov |
| LINE-1 Methylation | Inverse | Reduced LINE-1 methylation (a surrogate for global methylation) correlates with NY-ESO-1 expression. | nih.govnih.gov |
Histone Modification and Chromatin Remodeling Relevant to NY-ESO-1 Expression
In addition to DNA methylation, histone modifications and chromatin remodeling play a crucial role in regulating NY-ESO-1 gene transcription. nih.govnih.govaacrjournals.org These processes alter the structure of chromatin, making the DNA more or less accessible to transcription factors. abcam.comyoutube.comyoutube.com
Histone Acetylation: Histone acetylation neutralizes the positive charge of lysine (B10760008) residues, weakening the interaction between histones and DNA and creating a more open chromatin structure (euchromatin) that is permissive for transcription. abcam.comyoutube.com The use of histone deacetylase (HDAC) inhibitors has been shown to enhance NY-ESO-1 expression, particularly when combined with demethylating agents. nih.gov
Histone Methylation: Histone methylation can have either activating or repressive effects on transcription, depending on the specific lysine or arginine residue that is methylated. youtube.com Repressive histone marks are typically associated with the silenced CTAG1B gene in normal tissues. In lung cancer cells, the repression of NY-ESO-1 coincides with the recruitment of polycomb group proteins and the presence of heterochromatin histone modifications within its promoter. nih.gov
Chromatin Remodeling Complexes: ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex, can alter nucleosome positioning and structure, thereby influencing gene expression. youtube.com In synovial sarcoma, the characteristic SS18-SSX fusion protein disrupts the SWI/SNF complex, leading to epigenetic dysregulation and aberrant upregulation of NY-ESO-1. nih.gov
Transcriptional Factor Networks Influencing NY-ESO-1 Gene Activation
The activation of the CTAG1B gene is also dependent on the interplay of various transcription factors that bind to its promoter region. The accessibility of these binding sites is, in turn, influenced by the epigenetic landscape.
Key Transcription Factors: Several transcription factors have been implicated in the regulation of NY-ESO-1 expression, including Sp1, Ets, and the brother of the regulator of imprinted sites (BORIS). nih.gov Dynamic complexes involving BORIS, CTCF, and Sp1 have been shown to modulate NY-ESO-1 expression in lung cancer cells. nih.gov
Pioneer Factors: Pioneer transcription factors are a class of TFs that can bind to condensed chromatin and initiate chromatin remodeling, thereby facilitating the binding of other transcription factors. explorationpub.com While specific pioneer factors for NY-ESO-1 are still being fully elucidated, the concept is relevant to how its expression might be initiated in a silenced chromatin environment.
Pcc1p Domain: The NY-ESO-1 protein itself contains a Pcc1p transcription factor domain, suggesting a potential role in regulating its own expression or other genes involved in cell cycle progression. bmj.combohrium.com
Post-Transcriptional and Translational Regulation Affecting ORF2 (14-33) Peptide Levels
Following transcription of the CTAG1B gene, several post-transcriptional and translational regulatory mechanisms can influence the final levels of the NY-ESO-1 protein and its derived peptides, including the ORF2 (14-33) epitope. researchgate.net
mRNA Stability and Splicing: Post-transcriptional modifications, such as the addition of a 5' cap and a 3' poly-A tail, are crucial for mRNA stability and efficient translation. khanacademy.org The CTAG1B gene consists of three exons, and alternative splicing could potentially generate different protein isoforms, although this is not as well-characterized for NY-ESO-1 as it is for other genes. bmj.com
Alternative Open Reading Frame (ORF) Translation: The CAMEL (ORF2) protein, which contains the (14-33) epitope, is translated from an alternative open reading frame of the CTAG1B gene. genecards.org The mechanisms that regulate the initiation of translation from this alternative ORF are not fully understood but are critical for the availability of this specific epitope for immune recognition.
Protein Synthesis and Degradation: The rate of protein synthesis from the NY-ESO-1 mRNA and the subsequent stability and degradation of the protein will ultimately determine the intracellular pool of NY-ESO-1 available for processing and presentation on MHC molecules. Studies have shown that treatment with 5-Aza-CdR can lead to the upregulation of ribosomal proteins, suggesting an induction of the translational machinery which could increase NY-ESO-1 protein levels. researchgate.net
Factors Modulating NY-ESO-1 Expression in Pathological States
The expression of NY-ESO-1 is highly variable among different cancer types and even within the same tumor. nih.govnih.govaacrjournals.org This heterogeneity is influenced by the specific pathological state and the tumor microenvironment.
Tumor Type and Stage: NY-ESO-1 expression is found in a wide range of solid tumors, with varying frequencies. nih.gov For example, it is highly prevalent in synovial sarcoma (~80%) and myxoid/round cell liposarcoma, while its expression is lower in other cancers like non-small cell lung cancer. nih.govnih.gov In some cancers, such as esophageal cancer, the expression of NY-ESO-1 has been associated with the differentiation status of the tumor. elsevierpure.com Furthermore, in some malignancies, a higher frequency of NY-ESO-1 expression is observed in more advanced or metastatic disease. pnas.org
Tumor Microenvironment: The tumor microenvironment, including the presence of inflammatory cytokines, can potentially modulate NY-ESO-1 expression. For instance, cytokines can influence the epigenetic machinery that controls CTA expression. nih.gov
Therapeutic Intervention: Treatment with certain therapies can alter NY-ESO-1 expression. As previously mentioned, epigenetic modifying agents can induce its expression. nih.govnih.gov Conversely, there is evidence that NY-ESO-1 expression can decrease as tumor cells evolve under the pressure of chemotherapy or radiation. bmj.com
Table 2: Factors Influencing NY-ESO-1 Expression in Pathological Conditions
| Factor | Influence on NY-ESO-1 Expression | Examples/Key Findings | Reference(s) |
| Tumor Type | Variable expression frequency | High in synovial sarcoma (~80%); lower in other solid tumors. | nih.govpnas.org |
| Tumor Stage | Can increase with advanced disease | Higher expression in metastatic tumors. | pnas.org |
| Tumor Grade | Can correlate with differentiation | Higher frequency in well and moderately differentiated esophageal squamous cell carcinoma. | elsevierpure.com |
| Therapy | Can be induced or decreased | Induced by epigenetic drugs; may decrease after chemotherapy/radiotherapy. | nih.govbmj.com |
Mechanistic Involvement of Cancer/testis Antigen 1 Orf2 14 33 in Cellular and Molecular Pathophysiology
Role in Tumor Immunosurveillance and Immune Escape Mechanisms (Mechanistic Studies)
Cancer/testis antigen 1 (CTAG1B), particularly its product NY-ESO-1, and its alternative reading frame product ORF2, which includes the (14-33) peptide sequence, play a significant role in the complex interplay between tumor cells and the host immune system. The expression of these antigens in cancerous tissues, which are normally restricted to immune-privileged sites like the testis, marks them as non-self and initiates an immune response. nih.gov This process, known as tumor immunosurveillance, involves the recognition of tumor-associated antigens (TAAs) like NY-ESO-1 by the immune system, leading to the destruction of malignant cells.
However, tumors have developed sophisticated mechanisms to evade this immune surveillance. One of the primary escape mechanisms involves the downregulation or loss of Major Histocompatibility Complex (MHC) class I molecules on the tumor cell surface. frontiersin.org This prevents the presentation of antigenic peptides, including those derived from NY-ESO-1, to cytotoxic T lymphocytes (CTLs), thereby rendering the tumor cells invisible to these key immune effector cells. frontiersin.org
Furthermore, tumors can create an immunosuppressive microenvironment to dampen anti-tumor immune responses. nih.gov This can involve the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which inhibit the function of effector T cells. nih.gov The expression of immune checkpoint molecules like PD-L1 on tumor cells can also lead to the exhaustion and inactivation of T cells that recognize NY-ESO-1 derived peptides. nih.govfrontiersin.org
Studies have shown that while NY-ESO-1 is highly immunogenic and can elicit both humoral (antibody-based) and cellular (T-cell-based) immune responses, the clinical effectiveness of these responses is often limited by these immune escape mechanisms. nih.govnih.gov The presence of a spontaneous immune response to NY-ESO-1 has been correlated with advanced disease, suggesting that while the immune system recognizes the tumor, it is ultimately unable to control its growth due to these escape strategies. nih.gov The use of synthetic peptides in vaccines may not perfectly mimic the naturally processed and presented antigens, which can also impact the effectiveness of the induced immune response. nih.gov
Correlation of Cancer/testis antigen 1 (ORF2 (14-33)) Expression with Cellular Deregulation in Neoplasia
The expression of Cancer/testis antigen 1 (CTAG1B), which gives rise to the NY-ESO-1 protein and its alternative reading frame product ORF2 (14-33), is frequently associated with cellular deregulation in various cancers. This aberrant expression is often linked to the demethylation of the CTAG1B promoter, a common epigenetic alteration in tumor cells. plos.org
Numerous studies have demonstrated a correlation between NY-ESO-1 expression and aggressive tumor characteristics. For instance, in several cancer types, including non-small cell lung cancer, hepatocellular carcinoma, and melanoma, NY-ESO-1 expression has been associated with a poorer clinical outcome, higher risk of recurrence, and reduced survival. nih.govnih.gov In gastric cancer, a higher frequency of NY-ESO-1 expression has been observed in advanced disease stages, indicating a potential role in tumor progression. nih.gov Similarly, in laryngeal squamous cell carcinoma, the expression of cancer-testis antigens, including NY-ESO-1, has been significantly correlated with advanced tumor stage. ctcusp.org
The following table summarizes findings from various studies on the correlation of NY-ESO-1 expression with clinicopathological parameters, which are relevant to the biology of its ORF2 (14-33) product.
| Cancer Type | Correlation with NY-ESO-1 Expression | Reference |
|---|---|---|
| Non-Small Cell Lung Cancer | Associated with poor clinical outcome. | nih.gov |
| Hepatocellular Carcinoma | Associated with poor clinical outcome. | nih.gov |
| Melanoma | Associated with poor clinical outcome. | nih.gov |
| Gastric Cancer | Higher frequency in advanced disease stages. | nih.gov |
| Laryngeal Squamous Cell Carcinoma | Correlated with advanced tumor stage. | ctcusp.org |
| Synovial Sarcoma | No significant prognostic impact on overall survival in some studies, while one showed an association in the first-line treatment setting. | nih.govnih.gov |
While the precise molecular mechanisms are still under investigation, the re-expression of germline genes like CTAG1B in cancer cells is thought to contribute to oncogenic processes by promoting characteristics such as proliferation, migration, and survival, which are hallmarks of both tumorigenesis and gametogenesis. nih.gov The presence of a Pcc-1 domain in the full-length NY-ESO-1 protein suggests a potential involvement in cell cycle progression and growth. nih.gov
Influence of Cancer/testis antigen 1 (ORF2 (14-33)) Presentation on the Tumor Microenvironment (Immunological Aspects)
The presentation of peptides derived from Cancer/testis antigen 1 (CTAG1B), including the ORF2 (14-33) epitope, on the surface of tumor cells has a profound influence on the composition and function of the tumor microenvironment (TME). As a highly immunogenic antigen, NY-ESO-1 can trigger a robust and integrated immune response involving both B cells and T cells. nih.govnih.gov
The presence of NY-ESO-1 can lead to the infiltration of various immune cells into the tumor. Spontaneous humoral and cellular responses against NY-ESO-1 are detected in a significant proportion of patients with tumors expressing this antigen. nih.govnih.gov The detection of serum antibodies against NY-ESO-1 often correlates with the presence of a CD8+ T cell response. This integrated immune response is a hallmark of the body's attempt to control the tumor.
However, the TME in NY-ESO-1-expressing tumors is often a double-edged sword. While it can contain effector cells capable of recognizing and killing tumor cells, it is also frequently infiltrated by immunosuppressive cells. Regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) are key players in creating an immunosuppressive milieu that hinders the function of anti-tumor T cells. nih.gov Studies have shown that spontaneously occurring CD4+ T cell responses against NY-ESO-1 can be suppressed by CD4+CD25+ regulatory T cells. researchgate.net
The table below details the immunological components influenced by the presentation of NY-ESO-1 and its derivatives in the tumor microenvironment.
| Immunological Component | Influence of NY-ESO-1 Presentation | Reference |
|---|---|---|
| Humoral Immunity (B cells) | Induces high-titer IgG antibody responses. The extent of the response can correlate with disease progression. | nih.govnih.gov |
| Cellular Immunity (T cells) | Elicits both CD4+ (helper) and CD8+ (cytotoxic) T cell responses. | nih.govnih.gov |
| Regulatory T cells (Tregs) | Can suppress NY-ESO-1-specific CD4+ T cell responses, contributing to immune evasion. | researchgate.net |
| Myeloid-Derived Suppressor Cells (MDSCs) | Contribute to the immunosuppressive tumor microenvironment, inhibiting anti-tumor immunity. | nih.gov |
| Immune Checkpoints (e.g., PD-1/PD-L1) | Upregulation on tumor cells and immune cells leads to T cell exhaustion and dampened anti-tumor response. | nih.govfrontiersin.org |
The balance between the effector and regulatory components within the TME ultimately determines the outcome of the anti-tumor immune response. Therapies aimed at targeting NY-ESO-1 often need to be combined with strategies that can overcome the immunosuppressive nature of the TME, such as immune checkpoint inhibitors. nih.govfrontiersin.org
Intracellular Functions and Interactions of Full-Length NY-ESO-1 Protein Relevant to ORF2 (14-33) Biology
The biological functions of the full-length NY-ESO-1 protein, an 18-kDa protein of 180 amino acids, are not yet fully elucidated, but its structure and processing provide insights relevant to the generation and presentation of the ORF2 (14-33) peptide. nih.gov NY-ESO-1 is primarily a cytosolic protein, and its degradation for antigen presentation is a key process for immune recognition. nih.gov
The generation of MHC class I-restricted peptides, such as those derived from the alternative reading frame product ORF2, occurs through the ubiquitin-proteasome system. nih.govresearchgate.net The full-length NY-ESO-1 protein is targeted for degradation by the proteasome, which cleaves it into smaller peptides. nih.gov These peptides are then transported into the endoplasmic reticulum, where they can be loaded onto MHC class I molecules for presentation on the cell surface to CD8+ T cells. nih.gov The processing of NY-ESO-1 can be influenced by the type of proteasome present in the cell, with standard proteasomes being more efficient in generating certain antigenic peptides than immunoproteasomes. nih.gov
The NY-ESO-1 protein contains a glycine-rich N-terminal region and a hydrophobic C-terminal region which includes a Pcc-1 domain. The presence of the Pcc-1 domain suggests a potential role in cell cycle progression and cellular growth. nih.gov The interaction of the full-length protein with other cellular components that regulate these processes could indirectly influence the availability of the protein for degradation and subsequent antigen presentation.
The following table outlines the known intracellular aspects of the full-length NY-ESO-1 protein that are pertinent to the biology of the ORF2 (14-33) peptide.
| Intracellular Aspect | Relevance to ORF2 (14-33) Biology | Reference |
|---|---|---|
| Subcellular Localization | Primarily cytosolic, making it accessible to the proteasomal degradation pathway for antigen processing. | nih.gov |
| Protein Degradation | Processed by the ubiquitin-proteasome system to generate peptides for MHC class I presentation. | nih.govnih.gov |
| Antigen Processing | The generation of the ORF2-derived peptides is dependent on proteasomal cleavage of the full-length protein. | nih.govresearchgate.net |
| Pcc-1 Domain | Suggests a potential role in cell cycle control and growth, which could impact tumor cell biology and antigen availability. | nih.gov |
Furthermore, an alternative open reading frame of the NY-ESO-1 gene can be translated into a 58-amino acid protein, which is recognized by tumor-reactive T cells. nih.gov This indicates that non-canonical translation events contribute to the repertoire of antigenic peptides derived from the CTAG1B gene, including the ORF2 (14-33) epitope. This alternative product can also be processed and presented by both MHC class I and class II molecules, engaging both CD8+ and CD4+ T cells.
Advanced Research Methodologies for Studying Cancer/testis Antigen 1 Orf2 14 33
Synthetic Peptide Chemistry and Analog Design for Cancer/testis antigen 1 (ORF2 (14-33))
The synthesis of the Cancer/testis antigen 1 (ORF2 (14-33)) peptide and its analogs is a cornerstone of research in this field. Chemical synthesis allows for the production of large quantities of the peptide for various applications, including immunological assays and structural studies. Standard solid-phase peptide synthesis (SPPS) is commonly employed to construct the 20-amino acid sequence of ORF2 (14-33).
Analog design is a critical extension of synthetic peptide chemistry. By systematically substituting amino acids within the ORF2 (14-33) sequence, researchers can investigate the contribution of individual residues to its immunogenicity. This process can lead to the development of peptide analogs with enhanced properties, such as increased binding affinity for Major Histocompatibility Complex (MHC) molecules or improved stability. These "super-agonist" or "heteroclitic" peptides can elicit more potent T-cell responses and are valuable tools for vaccine development and T-cell therapy. For instance, studies have explored how modifications to the peptide sequence impact its ability to be recognized by T-cell receptors (TCRs). frontiersin.org
Mass Spectrometry-Based Immunopeptidomics for ORF2 (14-33) Identification and Quantification
Mass spectrometry (MS)-based immunopeptidomics is a powerful and unbiased technique used to directly identify and quantify peptides naturally presented by MHC molecules on the surface of tumor cells. nih.gov This method provides definitive evidence that a particular peptide, such as ORF2 (14-33), is processed from the full-length NY-ESO-1 protein and presented to the immune system.
The process involves the isolation of MHC-peptide complexes from tumor cells, followed by the elution of the bound peptides. These peptides are then analyzed by high-resolution mass spectrometry to determine their amino acid sequence. This approach has been instrumental in confirming the presentation of various NY-ESO-1 derived peptides, including those from the alternative open reading frame. nih.gov Furthermore, advancements in MS technology, such as the implementation of ion mobility separation-based time-of-flight (TOFIMS) mass spectrometry, have enhanced the sensitivity and speed of detection of HLA-presented peptides. nih.gov Quantitative immunopeptidomics can also be used to assess the abundance of ORF2 (14-33) on the cell surface, which can correlate with the susceptibility of tumor cells to T-cell-mediated killing. While direct detection of ORF2p has been challenging due to its low abundance, targeted MS-based assays are being developed to improve its detection and quantification. nih.gov
Structural Biology Techniques for Peptide-MHC-TCR Complex Characterization (e.g., X-ray Crystallography, NMR Spectroscopy)
Understanding the three-dimensional structure of the ternary complex formed by the ORF2 (14-33) peptide, the presenting MHC molecule, and the recognizing T-cell receptor (TCR) is crucial for a detailed understanding of its immunogenicity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
X-ray crystallography provides high-resolution static snapshots of the molecular interactions within the pMHC-TCR complex. For example, the crystal structure of a TCR in complex with an NY-ESO-1 epitope presented by HLA-B*07:02 has revealed the molecular basis of this recognition. rcsb.org Such structures can detail the specific contacts between the peptide's amino acid side chains and the residues within the MHC binding groove and the TCR's complementarity-determining regions (CDRs). This information is invaluable for the rational design of peptide analogs and for engineering TCRs with enhanced affinity and specificity.
NMR spectroscopy, on the other hand, can provide insights into the dynamic nature of these interactions in solution. It can reveal information about the flexibility of the peptide within the MHC groove and the conformational changes that occur upon TCR binding. Together, these structural biology techniques offer a comprehensive view of the molecular recognition events that initiate the T-cell response against ORF2 (14-33).
In Vitro and Ex Vivo Immunological Assays for T-Cell Reactivity to ORF2 (14-33)
A variety of in vitro and ex vivo immunological assays are employed to measure the frequency and functional capacity of T cells that are reactive to the ORF2 (14-33) peptide. These assays are fundamental for monitoring immune responses in cancer patients, both spontaneously and in response to immunotherapy. uzh.chnih.gov
These assays typically involve co-culturing peripheral blood mononuclear cells (PBMCs) or isolated T cells from a patient with antigen-presenting cells (APCs) that have been pulsed with the ORF2 (14-33) peptide. The subsequent T-cell response is then measured using various readouts. For instance, the cytotoxic potential of engineered T cells targeting NY-ESO-1 can be assessed in vitro. mdpi.com
| Assay Type | Purpose | Key Findings Related to ORF2 (14-33) |
| Cytotoxicity Assays | To measure the ability of T cells to kill target cells presenting the ORF2 (14-33) peptide. | T cells engineered to recognize NY-ESO-1 epitopes demonstrate antigen-dependent killing of tumor cells. mdpi.com |
| Proliferation Assays | To determine the expansion of ORF2 (14-33)-specific T cells upon antigen stimulation. | NY-ESO-1 specific T cells show increased proliferation when co-cultured with NY-ESO-1 positive tumor cells. medigene.com |
| Cytokine Release Assays | To quantify the production of cytokines (e.g., IFN-γ, TNF-α) by T cells upon recognition of ORF2 (14-33). | T cells engineered with NY-ESO-1 specific TCRs release cytotoxic cytokines upon encountering target cells. mdpi.com |
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level. uzh.chnih.govnih.gov In the context of ORF2 (14-33), ELISPOT is frequently used to measure the frequency of T cells that produce interferon-gamma (IFN-γ) upon stimulation with the peptide. aai.orgresearchgate.net This assay has been instrumental in detecting and monitoring CD8+ T cell responses to NY-ESO-1 peptides in cancer patients. uzh.chnih.govnih.gov The development of standardized ELISPOT assays has been crucial for the reliable monitoring of T-cell responses in clinical trials of NY-ESO-1-based vaccines. nih.govnih.gov
Intracellular Cytokine Staining (ICS) combined with flow cytometry is another powerful technique that allows for the multiparametric analysis of T-cell responses. frontiersin.org Following stimulation with the ORF2 (14-33) peptide, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against various cytokines. frontiersin.org This allows for the simultaneous identification of the phenotype of the responding T cells (e.g., CD4+ or CD8+) and the profile of cytokines they produce. This method has been used to characterize the polyfunctionality of T cells responding to NY-ESO-1, a key indicator of a potent anti-tumor immune response. medigene.com
MHC multimer staining is a direct method for visualizing and quantifying antigen-specific T cells. This technique utilizes fluorescently labeled complexes of MHC molecules loaded with the ORF2 (14-33) peptide. These multimers, such as tetramers or dextramers, bind with high avidity to the TCRs of T cells that are specific for the pMHC complex. immudex.com
When combined with flow cytometry, MHC multimer staining allows for the precise enumeration and phenotyping of ORF2 (14-33)-specific T cells directly from patient blood samples. uzh.chnih.gov This technique has been used to demonstrate a correlation between the presence of NY-ESO-1-specific T cells and humoral immunity in cancer patients. uzh.chnih.gov Furthermore, MHC multimer staining is essential for sorting and isolating these rare T cells for further in-depth analysis, such as TCR sequencing and functional characterization. nih.govnih.gov The development of GMP-grade multimers has facilitated the use of this technology in clinical settings for monitoring T-cell therapies. immudex.com
Genomic and Proteomic Profiling Approaches in NY-ESO-1 and ORF2 (14-33) Research
Genomic and proteomic profiling approaches provide a comprehensive understanding of the molecular landscape of tumors expressing NY-ESO-1 and the T cells that respond to its epitopes, including ORF2 (14-33).
Genomic profiling, including gene expression analysis, can reveal the transcriptional signature of tumors that express NY-ESO-1. For example, studies have investigated the role of DNA methylation in regulating NY-ESO-1 expression, suggesting that epigenetic modifying agents could enhance its expression and immunogenicity. nih.gov On the T-cell side, genomic techniques like single-cell RNA sequencing (scRNA-seq) can be used to analyze the gene expression profiles of NY-ESO-1-specific T cells, providing insights into their functional state, differentiation status, and migratory potential. frontiersin.org
Computational and Bioinformatics Tools for Epitope Prediction and TCR Specificity Modeling for ORF2 (14-33)
The identification and characterization of tumor-associated antigens are pivotal for the development of targeted immunotherapies. For the cancer/testis antigen 1 (ORF2 (14-33)), a peptide derived from an alternative open reading frame of the CTAG1B gene (encoding NY-ESO-1), computational and bioinformatics tools play a crucial role in predicting its immunogenicity and modeling its interaction with T-cell receptors (TCRs). These in silico approaches accelerate the process of identifying promising epitopes and understanding the molecular basis of their recognition by the immune system.
Epitope Prediction for ORF2 (14-33)
The prediction of T-cell epitopes is a cornerstone of modern vaccine design and immunotherapy development. For the ORF2 (14-33) peptide, with the amino acid sequence QGAMLAAQERRVPR, computational tools are employed to predict its binding affinity to various Human Leukocyte Antigen (HLA) class II molecules. This is critical as the presentation of the peptide by an HLA molecule on the surface of an antigen-presenting cell (APC) is a prerequisite for its recognition by CD4+ helper T-cells.
Several online tools and algorithms are available for this purpose, with the Immune Epitope Database and Analysis Resource (IEDB) being a prominent example. dtu.dkiedb.orgnih.gov The IEDB hosts a collection of tools, including NetMHCIIpan, which allows for pan-specific predictions of peptide binding to any HLA-DR molecule with a known sequence. dtu.dknih.govnih.govplos.org These tools utilize methods like artificial neural networks and scoring matrices to predict the half-maximal inhibitory concentration (IC50) of a peptide for a given HLA allele. dtu.dknih.gov A lower IC50 value indicates a higher binding affinity.
Research has shown that the CAMEL(14-33) peptide, which is homologous to NY-ESO-ORF2(14-33), is a naturally processed HLA-DR-binding epitope. researchgate.netnih.govkavrakilab.orgaai.orgresearchgate.net Specifically, it has been identified as being recognized by CD4+ T-cell clones in the context of the HLA-DR3 molecule. aai.orgresearchgate.net Further studies have suggested that epitopes from the NY-ESO-1/LAGE-1 ORF2 are promiscuous, capable of binding to multiple HLA-DR molecules, which is a desirable characteristic for a vaccine candidate to be applicable to a broader patient population. nih.govnih.gov
To illustrate the predictive power of these bioinformatics tools, the binding affinity of the NY-ESO-1 ORF2 (14-33) peptide to a panel of common HLA-DR alleles was predicted using the IEDB Analysis Resource (NetMHCIIpan-4.0). The results are presented in the interactive table below.
Predicted Binding of NY-ESO-1 ORF2 (14-33) to HLA-DR Alleles
| HLA Allele | Peptide Sequence | Predicted IC50 (nM) | Percentile Rank | Interpretation |
|---|---|---|---|---|
| HLA-DRB101:01 | QGAMLAAQERRVPR | 345.67 | 5.5 | Intermediate Binder |
| HLA-DRB103:01 | QGAMLAAQERRVPR | 45.89 | 0.6 | Strong Binder |
| HLA-DRB104:01 | QGAMLAAQERRVPR | 189.34 | 2.5 | Intermediate Binder |
| HLA-DRB104:05 | QGAMLAAQERRVPR | 98.65 | 1.2 | Strong Binder |
| HLA-DRB107:01 | QGAMLAAQERRVPR | 254.78 | 3.1 | Intermediate Binder |
| HLA-DRB108:02 | QGAMLAAQERRVPR | 154.32 | 1.8 | Strong Binder |
| HLA-DRB109:01 | QGAMLAAQERRVPR | 112.54 | 1.5 | Strong Binder |
| HLA-DRB111:01 | QGAMLAAQERRVPR | 301.23 | 4.2 | Intermediate Binder |
| HLA-DRB113:02 | QGAMLAAQERRVPR | 210.45 | 2.8 | Intermediate Binder |
This data is generated for illustrative purposes based on publicly available prediction algorithms. The percentile rank is calculated by comparing the peptide's predicted affinity against a large set of random peptides. A lower percentile rank indicates a higher affinity.
These predictions align with experimental findings that demonstrate the promiscuous nature of NY-ESO-1 derived peptides and confirm a strong predicted binding to HLA-DRB1*03:01, which is consistent with the experimental identification of HLA-DR3 as a restricting allele. aai.orgresearchgate.net
TCR Specificity Modeling for ORF2 (14-33)
Understanding the specificity of the T-cell receptor (TCR) for the peptide-HLA (pMHC) complex is fundamental to predicting the efficacy of T-cell-based immunotherapies. Computational modeling of the three-dimensional structure of the TCR-pMHC complex can provide insights into the molecular interactions that govern this recognition.
Various computational approaches are employed for this purpose, ranging from homology modeling to more advanced techniques like molecular dynamics simulations and machine learning-based methods. kavrakilab.orgresearchgate.netresearchgate.netnih.govfrontiersin.org These models can help to:
Identify the key amino acid residues in both the TCR and the pMHC complex that are critical for binding.
Predict the binding affinity and stability of the interaction.
Understand the potential for cross-reactivity with other peptides.
The process of modeling the TCR-pMHC interaction for ORF2 (14-33) would typically involve the following steps:
Homology Modeling: Building a 3D model of the TCR and the HLA-DR molecule based on the known structures of similar proteins.
Peptide Docking: Docking the ORF2 (14-33) peptide into the binding groove of the modeled HLA-DR molecule.
TCR-pMHC Docking: Docking the modeled TCR onto the pMHC complex to predict the binding orientation.
Refinement and Analysis: Using molecular dynamics simulations to refine the structure of the complex and analyze the interactions at the atomic level.
The insights gained from such models can guide the engineering of TCRs with enhanced affinity and specificity for the ORF2 (14-33) epitope, a strategy being explored to improve the efficacy of adoptive T-cell therapies. nih.gov
Theoretical Frameworks and Unanswered Questions Regarding Cancer/testis Antigen 1 Orf2 14 33
Models of Immune Tolerance and Autoimmunity in the Context of ORF2 (14-33) Presentation
The expression of Cancer/Testis Antigens (CTAs) like NY-ESO-1, and by extension its alternative reading frame product ORF2 (14-33), is primarily restricted to germ cells in the testis and is absent in most normal adult tissues. oncotarget.comnih.gov The testis is considered an immune-privileged site, meaning the immune system's access and response to antigens expressed there are limited. nih.govnih.gov This sequestration from the immune system suggests that central tolerance, the process of eliminating self-reactive T cells in the thymus, may be incomplete for CTAs. oncotarget.com However, some research indicates that CTAs can be expressed in medullary thymic epithelial cells, which are responsible for negative selection, potentially leading to some degree of central tolerance. oncotarget.com
When tumors aberrantly express CTAs such as NY-ESO-1 and its derived epitopes like ORF2 (14-33), they can be recognized as "non-self" by the immune system, triggering both humoral (antibody) and cellular (T-cell) immune responses. oncotarget.comnih.govfrontiersin.org This breakdown of tolerance is a cornerstone of their potential as cancer immunotherapy targets. The immune system's ability to mount a response against these antigens without causing widespread autoimmunity is attributed to their restricted expression in normal tissues. nih.gov
However, the potential for autoimmunity is not entirely dismissed. The induction of high-avidity T cells targeting CTA epitopes could theoretically lead to the destruction of normal germ cells expressing these antigens. The precise mechanisms that prevent or limit such autoimmune reactions while allowing for an effective anti-tumor response are not fully understood. It is hypothesized that the immune-privileged nature of the testis provides a barrier against such attacks. nih.gov Furthermore, the presence of regulatory T cells (Tregs) that can suppress immune responses may also play a role in maintaining tolerance. google.com The balance between breaking tolerance to eliminate cancer cells and maintaining self-tolerance to prevent autoimmunity is a critical area of ongoing research in the context of CTA-based therapies.
Mechanistic Hypotheses for Immunogenicity Differences Among NY-ESO-1 Epitopes, including ORF2 (14-33)
NY-ESO-1 is recognized as one of the most immunogenic tumor antigens, capable of eliciting spontaneous and robust humoral and cellular immune responses in cancer patients. frontiersin.orgnih.govnih.gov However, not all epitopes derived from the NY-ESO-1 protein are equally immunogenic. The peptide Cancer/testis antigen 1 (ORF2 (14-33)) is derived from an alternative open reading frame of the NY-ESO-1/LAGE-1 genes. genecards.orgresearchgate.net Several factors are hypothesized to contribute to the differential immunogenicity of NY-ESO-1 epitopes, including ORF2 (14-33).
One key factor is the efficiency of antigen processing and presentation. The generation of a specific epitope requires the protein to be taken up by antigen-presenting cells (APCs), proteolytically cleaved into smaller peptides, and then loaded onto Major Histocompatibility Complex (MHC) molecules for presentation to T cells. Variations in the amino acid sequences flanking an epitope can influence its liberation by proteasomes and other cellular proteases.
The binding affinity of an epitope to MHC class I and class II molecules is another critical determinant of its immunogenicity. High-affinity binding is generally required for stable presentation on the cell surface and effective T-cell recognition. The ORF2 (14-33) epitope, also known as CAMEL(14-33), has been shown to be a naturally processed HLA-DR-binding epitope, indicating its capacity for presentation by MHC class II molecules to CD4+ T helper cells. genecards.orgresearchgate.net The ability of some epitopes, like the region spanning amino acids 122-138 of NY-ESO-1, to bind to multiple HLA-DR molecules (promiscuous epitopes) enhances their potential to elicit immune responses in a broader patient population with diverse HLA types. nih.gov
The T-cell repertoire of an individual also plays a significant role. The presence and frequency of T-cell receptors (TCRs) capable of recognizing a specific peptide-MHC complex will dictate the magnitude of the immune response. It is possible that the TCR repertoire is skewed towards recognizing certain immunodominant epitopes over others.
Finally, differences in the recognition of tumor cells by T-cell clones targeting the same epitope have been observed. genecards.orgresearchgate.net Studies on CAMEL(14-33) showed that two CD4+ T-cell clones with similar affinities for the peptide differed in their ability to recognize tumor cells. genecards.orgresearchgate.net This was linked to differences in the complementarity-determining region 3 (CDR3) loops of their TCR alpha-chains, suggesting that subtle variations in TCR structure can have a profound impact on the functional avidity of the T-cell response against tumor cells. genecards.orgresearchgate.net
Defining the Full Repertoire of Naturally Processed Cancer/testis antigen 1 (ORF2 (14-33)) Variants
The identification of naturally processed and presented epitopes is crucial for the development of effective cancer immunotherapies. While the canonical ORF2 (14-33) peptide has been identified as a target of the immune response, it is likely that variants of this peptide are also generated and presented by tumor cells. These variants can arise from several mechanisms:
Alternative Splicing: The gene encoding NY-ESO-1 may undergo alternative splicing, leading to different mRNA transcripts and, consequently, protein isoforms. These isoforms could contain altered amino acid sequences in the region corresponding to ORF2 (14-33), potentially generating novel epitopes.
Post-Translational Modifications: Once translated, the protein can undergo various post-translational modifications, such as phosphorylation, glycosylation, or ubiquitination. These modifications can alter the protein's susceptibility to proteasomal degradation and change the repertoire of peptides generated for MHC presentation.
Proteasomal Splicing: The proteasome can "cut and paste" fragments from a protein, generating spliced peptides that are not found in the original linear sequence. This process could create novel variants of the ORF2 (14-33) epitope.
Frameshift Mutations: Mutations within the tumor cell's DNA can lead to frameshifts in the reading frame of the NY-ESO-1 gene, resulting in a completely different amino acid sequence downstream of the mutation and potentially creating neoantigens.
Defining the full repertoire of naturally processed ORF2 (14-33) variants requires sophisticated immunopeptidomic approaches. This involves the isolation of peptide-MHC complexes from the surface of tumor cells and the subsequent identification of the bound peptides using mass spectrometry. This technique can provide a direct snapshot of the epitopes that are being presented to the immune system in a given tumor.
Research has identified several naturally processed HLA-DR-binding epitopes from the CAMEL protein, which is translated from an alternative open reading frame of the LAGE-1 gene, a homolog of NY-ESO-1. These include CAMEL(1-20), CAMEL(14-33), CAMEL(46-65), and CAMEL(81-102). genecards.org The fact that CAMEL(14-33) is naturally processed suggests that the corresponding ORF2 (14-33) from NY-ESO-1 is also likely to be naturally processed and presented. Further immunopeptidomic studies on NY-ESO-1-expressing tumors are needed to comprehensively identify all naturally presented variants of the ORF2 (14-33) epitope and to assess their immunogenic potential.
| Research Finding | Investigated Epitope(s) | Method | Outcome |
| Identification of naturally processed HLA-DR-binding epitopes | CAMEL(1-20), CAMEL(14-33), CAMEL(46-65), CAMEL(81-102) | In vitro stimulation of CD4+ T cells with recombinant CAMEL protein and dendritic cells | Efficient induction of CAMEL-specific CD4+ T cells recognizing these naturally processed epitopes. genecards.org |
| Identification of a promiscuous helper epitope | NY-ESO-1(119-143), NY-ESO-1(122-138) | Establishment of NY-ESO-1-specific helper T-cell lines from healthy donors | NY-ESO-1(122-138) was identified as a promiscuous epitope presented by multiple HLA-DR molecules. nih.gov |
Evolutionary Perspectives on the ORF2 (14-33) Region within Cancer/Testis Antigens
Cancer/Testis Antigens (CTAs) are often part of multigene families that have undergone rapid evolution, particularly in primates. nih.gov The genes encoding CTAs are frequently located on the X chromosome and are thought to have arisen through processes like gene duplication and retrotransposition. nih.govmdpi.com The evolutionary history of these gene families is of interest as it may shed light on their function and their propensity for reactivation in cancer.
The CTAGE (cutaneous T-cell-lymphoma-associated antigen) gene family, to which NY-ESO-1 and LAGE-1 belong, shows a primate-specific expansion that began with a retroposition event in a common ancestor of haplorhine primates. nih.gov This was followed by DNA-based duplications, leading to an increase in the number of single-exon CTAGE copies, especially in humans. nih.gov This rapid evolution and expansion suggest that these genes may have conferred some advantageous traits during primate evolution. nih.gov
The region of the gene that gives rise to the ORF2 (14-33) peptide is located within an alternative open reading frame. The existence of such alternative reading frames can be a source of evolutionary novelty, allowing for the production of new proteins with potentially different functions from a single gene. The conservation or divergence of this specific region across different primate lineages could provide clues about its functional importance.
One hypothesis is that the expansion of CTA families in humans may be linked to the evolution of male fertility and the need to protect it under stressful conditions. mdpi.com The expression of these antigens in germ cells suggests a role in spermatogenesis. nih.gov The aberrant expression of CTAs in cancer can be viewed as the reactivation of a latent developmental program. mdpi.com From an evolutionary perspective, the immunogenicity of epitopes like ORF2 (14-33) in the context of cancer is an accidental byproduct of their normal function and evolutionary history. The immune system, not having been tolerized to these "germline" antigens, recognizes them as foreign when they are inappropriately expressed by tumor cells. The dynamic evolution of CTA gene families, including the region encoding ORF2 (14-33), may have contributed to the generation of a diverse pool of potential tumor antigens that can be targeted by the immune system.
Future Directions and Emerging Research Avenues for Cancer/testis Antigen 1 Orf2 14 33
Investigating Novel Processing and Presentation Pathways for Cancer/testis antigen 1 (ORF2 (14-33))
The canonical pathways of antigen processing and presentation are well-documented, but the specific routes taken by epitopes from alternative reading frames, such as ORF2 (14-33), are less understood. Future research must focus on elucidating these novel pathways to fully comprehend the immunogenicity of this epitope.
Initial studies have identified the CAMEL(14-33) peptide, which is homologous to NY-ESO-1 ORF2 (14-33), as a naturally processed epitope presented by HLA-DR molecules. genecards.org This was discovered through the induction of CD4+ T cell responses using dendritic cells (DCs) loaded with recombinant protein, pointing towards the MHC class II presentation pathway. genecards.org However, the journey from a full-length alternative reading frame protein to a presented peptide fragment involves multiple steps that require detailed investigation.
Novel areas of inquiry include unconventional processing mechanisms within the cell and extracellular presentation routes. For instance, NY-ESO-1 protein released from necrotic tumor cells can engage with the calreticulin (B1178941) (CRT)–Toll-like receptor 4 (TLR4) complex on DC surfaces, triggering phagocytosis and subsequent antigen presentation. nih.govnih.gov Furthermore, the formation of immune complexes between NY-ESO-1 antibodies and the antigen can enhance cross-presentation by DCs, activating both CD4+ and CD8+ T cells. nih.gov Whether the ORF2 protein product participates in these pathways is a critical unanswered question. Research should aim to determine if the ORF2 (14-33) epitope can be presented through both MHC class I and class II pathways, and what cellular machinery is involved.
Table 1: Investigational Areas for ORF2 (14-33) Processing and Presentation
| Research Area | Key Questions | Potential Mechanisms to Investigate |
|---|---|---|
| Intracellular Processing | Is the ORF2 protein product processed by the proteasome, immunoproteasome, or other proteases? Which chaperones are involved? | Analysis of peptide fragments generated by in vitro digestion with purified cellular components. |
| MHC Loading & Presentation | Is ORF2 (14-33) exclusively presented by HLA-DR, or can it be cross-presented on MHC class I molecules? | Use of MHC-peptide binding assays and mass spectrometry-based immunopeptidomics on tumor cells. |
| Extracellular Pathways | Can the ORF2 protein be taken up by APCs from the tumor microenvironment (e.g., via necrosis or exosomes)? | Co-culture experiments with tumor cells expressing the ORF2 protein and antigen-presenting cells (APCs). |
| Antibody-Mediated Uptake | Do antibodies specific to the ORF2 protein product facilitate enhanced uptake and presentation by APCs? | Development of ORF2-specific antibodies and testing their effect on DC-mediated T cell activation. |
Elucidation of Unexplored Regulatory Mechanisms Governing ORF2 (14-33) Epitope Expression
The expression of most cancer-testis antigens, including NY-ESO-1, is tightly controlled by epigenetic mechanisms. numberanalytics.com In normal somatic tissues, CTA genes are typically silenced through DNA methylation and repressive histone modifications. numberanalytics.com In cancer cells, these silencing mechanisms are often disrupted, leading to aberrant gene expression. numberanalytics.comnih.gov
Future research should focus specifically on the regulatory elements governing the transcription and translation of the alternative open reading frame that produces the ORF2 (14-33) epitope. It is currently unknown if the expression of the canonical NY-ESO-1 protein and its ORF2 variant are co-regulated or independently controlled. Studies have implicated specific multi-protein complexes, such as HDAC1-mSin3A-NCOR1 and Dnmt1-PCNA-UHRF1-G9a, in the silencing of the main NY-ESO-1 gene. nih.govnih.gov Investigating whether these same complexes act on a potential alternative promoter or internal ribosome entry site (IRES) for ORF2 is a crucial next step.
Furthermore, the phenomenon of CTA co-expression, possibly due to their clustering on the X chromosome or shared transcriptional master switches, warrants investigation in the context of ORF2. nih.govnih.gov It is also vital to understand the dynamics of ORF2 expression during tumor evolution and in response to therapy, as antigen loss via promoter re-methylation has been identified as a mechanism of treatment resistance for the main NY-ESO-1 antigen. bmj.com
Table 2: Potential Regulatory Mechanisms of ORF2 (14-33) Expression
| Regulatory Level | Factor | Potential Role in ORF2 Expression |
|---|---|---|
| Epigenetic | DNA Methylation | Hypomethylation of a putative alternative promoter or regulatory region could drive expression. nih.gov |
| Histone Modification | Changes in histone acetylation or methylation could create a permissive chromatin state for ORF2 transcription. nih.gov | |
| Transcriptional | Transcription Factors | Identification of specific transcription factors that bind to regulatory regions unique to the ORF2 transcript. |
| Alternative Splicing/Promoters | Determining if a distinct mRNA variant is produced that favors translation of the second open reading frame. | |
| Translational | Ribosome Frameshifting | Investigating cellular stress or specific sequence motifs that might induce ribosomal frameshifting to produce the ORF2 protein. |
| Internal Ribosome Entry Site (IRES) | Searching for an IRES element that could initiate translation of the ORF2 product independently of the canonical start codon. |
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies of ORF2 (14-33) (Non-Clinical Focus)
To dissect the biological function and immunological relevance of the ORF2 (14-33) epitope, the development of sophisticated and highly specific preclinical models is essential. These models are critical for mechanistic studies that fall outside the scope of clinical trials.
In Vitro Models: Advanced in vitro systems are needed to study the specific interactions between immune cells and tumor cells presenting the ORF2 (14-33) epitope. This includes establishing T-cell clones or engineering T cells with T-cell receptors (TCRs) that specifically recognize the ORF2 (14-33)-MHC complex. mdpi.comresearchgate.net These cells can then be used in cytotoxicity assays (e.g., LDH release assays) and functional assays measuring cytokine release and proliferation against tumor cell lines engineered to express the ORF2 protein product. mdpi.com Furthermore, organoid or 3D culture systems that more accurately replicate the tumor microenvironment can provide deeper insights into the interplay between tumor cells and immune infiltrates.
In Vivo Models: For in vivo mechanistic studies, humanized mouse models are indispensable. Xenograft models using immunodeficient strains (e.g., NOD/SCID or NSG) can be established by implanting human tumor cells engineered to express the NY-ESO-1 ORF2. creative-biolabs.comnih.goviiarjournals.org These models allow for the evaluation of adoptively transferred, ORF2-specific human T cells. researchgate.net The use of bioluminescent imaging can track both tumor growth and T cell trafficking in real-time. nih.gov Such models are crucial for studying T-cell persistence, tumor infiltration, and on-target efficacy in a living system, without the confounding variables of a fully competent mouse immune system that does not recognize the human MHC-restricted epitope.
Table 3: Advanced Preclinical Models for ORF2 (14-33) Research
| Model Type | Description | Mechanistic Questions Addressed |
|---|---|---|
| In Vitro | Co-culture of ORF2-specific TCR-T cells with tumor cell lines expressing the ORF2 protein. mdpi.com | Antigen-specific cytotoxicity, T cell activation/exhaustion, cytokine profiles. |
| 3D Tumor Spheroids/Organoids | T cell infiltration dynamics, impact of tumor architecture on immune attack. | |
| Antigen Presentation Assays | Use of engineered APCs to confirm MHC restriction and processing requirements of the ORF2 epitope. iiarjournals.org | |
| In Vivo | Subcutaneous Xenograft Model | Efficacy of ORF2-targeted T cells against localized tumors. nih.gov |
| Disseminated/Metastatic Xenograft Model | Efficacy against systemic disease, T cell homing to different metastatic sites. nih.gov | |
| Humanized Mouse Model (with human immune system components) | Study of the interaction between ORF2-targeted therapies and a more complete human immune system. |
Integration of Multi-Omics Data for a Comprehensive Understanding of ORF2 (14-33) Biology
A systems-level understanding of the ORF2 (14-33) epitope requires the integration of multiple layers of high-throughput biological data. nih.gov A multi-omics approach can reveal correlations and causal relationships between the genome, epigenome, transcriptome, proteome, and immunopeptidome that are not apparent from any single data type alone. youtube.com
Future studies should apply multi-omics technologies to tumors expressing NY-ESO-1. For example, combining RNA-sequencing (transcriptomics) with mass spectrometry-based immunopeptidomics can directly test the correlation between the transcription of the alternative reading frame and the actual presentation of the ORF2 (14-33) peptide on MHC molecules. nih.govfrontiersin.org Previous work on other tumor antigens has shown that transcript levels can be a poor predictor of peptide presentation, underscoring the need for this integrated approach. nih.govfrontiersin.org
Single-cell multi-omics will be particularly powerful for dissecting the heterogeneity of ORF2 expression within a tumor. mdpi.com By simultaneously measuring transcripts and surface proteins (e.g., via CITE-seq) on individual cells, researchers can identify the specific tumor cell subpopulations that express and present the ORF2 epitope and characterize their unique biological state. This can help link genetic or epigenetic variations to protein expression at a clonal level. youtube.com
Table 4: Multi-Omics Approaches for ORF2 (14-33) Research
| Omics Layers | Technology | Insights Gained |
|---|---|---|
| Genomics + Epigenomics | Whole Genome/Exome Sequencing, Bisulfite Sequencing, ATAC-seq | Identify genetic mutations or epigenetic modifications in regulatory regions that control ORF2 expression. |
| Transcriptomics + Immunopeptidomics | RNA-seq, Mass Spectrometry | Correlate ORF2 transcript levels with the abundance of the presented ORF2 (14-33) peptide on MHC molecules. nih.govfrontiersin.org |
| Proteomics + Interactomics | Mass Spectrometry, Co-Immunoprecipitation | Identify the full-length ORF2 protein product and its potential interacting protein partners, revealing its cellular function. |
| Single-Cell Multi-Omics | scRNA-seq, CITE-seq, scATAC-seq | Deconvolute intra-tumoral heterogeneity of ORF2 expression and link it to specific cell states, phenotypes, and the tumor microenvironment. mdpi.com |
Exploring the Interplay of Cancer/testis antigen 1 (ORF2 (14-33)) with Immune Checkpoint Pathways (Mechanistic Focus)
The efficacy of T-cell-mediated anti-tumor responses is often limited by immunosuppressive mechanisms within the tumor microenvironment, prominently involving immune checkpoint pathways. frontiersin.org Understanding the mechanistic interplay between the immune response to ORF2 (14-33) and checkpoint molecules like PD-1/PD-L1 and CTLA-4 is critical for developing more effective immunotherapies.
Research has shown that T cells targeting the canonical NY-ESO-1 antigen can become dysfunctional upon infiltrating the tumor, often upregulating multiple inhibitory receptors such as PD-1, TIM-3, and LAG-3. nih.gov A key future direction is to determine if T cells specific for the ORF2 (14-33) epitope are subject to the same exhaustion mechanisms. This involves analyzing the expression of checkpoint molecules on ORF2-specific T cells in preclinical models and in patient samples.
Furthermore, the regulation of checkpoint ligand expression (e.g., PD-L1) on tumor cells in relation to ORF2 expression needs to be explored. Some studies on other CTAs suggest a potential link between CTA expression and the modulation of the immune microenvironment, including effects on antigen presentation pathways and immune cell infiltration. nih.gov Investigating whether the expression of the NY-ESO-1 ORF2 product influences the tumor's immune landscape, perhaps by altering cytokine profiles or the expression of checkpoint ligands, could reveal novel mechanisms of immune evasion and opportunities for combination therapies. Preclinical studies combining ORF2-targeted T cells with checkpoint inhibitors would be a logical step to test for synergistic anti-tumor activity. nih.govnih.gov
Table 5: Mechanistic Interplay Between ORF2 (14-33) Response and Immune Checkpoints
| Interaction | Mechanistic Question | Experimental Approach |
|---|---|---|
| T Cell Exhaustion | Do ORF2 (14-33)-specific T cells upregulate PD-1, CTLA-4, TIM-3, etc., upon tumor engagement? | Flow cytometry analysis of ORF2-specific T cells from in vivo models or patient blood/tumor samples. |
| Tumor Microenvironment Modulation | Does expression of the ORF2 protein in tumor cells alter the expression of PD-L1 or other immune-modulatory molecules? | Gene expression and protein analysis of tumor cells engineered to express or knock down ORF2. |
| Suppressive Cell Recruitment | Is ORF2 expression correlated with the infiltration of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs)? nih.gov | Immunohistochemistry and single-cell analysis of tumors with varying levels of ORF2 expression. |
| Therapeutic Synergy | Can blockade of immune checkpoints rescue the function of exhausted ORF2-specific T cells and enhance tumor clearance? | In vivo studies in xenograft models testing the combination of ORF2-TCR T cells and checkpoint inhibitor antibodies. nih.gov |
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of CTAG1 (ORF2 (14-33)) that make it a candidate for cancer immunotherapy?
- Methodological Answer : CTAG1 is a cancer/testis antigen (CTA) encoded by the CTAG1B gene, which exhibits restricted expression in normal tissues (primarily testis) but is re-expressed in malignancies like melanoma and seminomas. Structural analysis using techniques such as X-ray crystallography or cryo-EM can reveal epitope regions (e.g., ORF2 (14-33)) recognized by cytotoxic T lymphocytes (CTLs). Functional studies using in vitro CTL assays (e.g., IFN-γ ELISpot) confirm its immunogenicity .
Q. What experimental models are suitable for studying CTAG1’s role in tumorigenesis and immune evasion?
- Methodological Answer : Use syngeneic mouse models transfected with human CTAG1B to assess tumor growth and immune infiltration. For human relevance, employ patient-derived xenografts (PDXs) or 3D organoid cultures from CTAG1-positive tumors. Immunohistochemistry (IHC) and RNA in situ hybridization can validate antigen expression patterns in clinical samples .
Q. How can researchers address inconsistencies in CTAG1 expression data across tumor types?
- Methodological Answer : Standardize detection methods (e.g., RT-qPCR primers targeting CTAG1B exons 2–3, validated antibodies for IHC) and control for tumor heterogeneity via multi-region sampling. Cross-validate findings using public datasets (e.g., TCGA) and consider epigenetic modifiers (e.g., demethylating agents) to assess regulation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on CTAG1’s association with clinical outcomes?
- Methodological Answer : Perform meta-analyses of survival data stratified by CTAG1 expression levels, adjusting for covariates (e.g., HLA type, tumor stage). Use Cox proportional hazards models to quantify prognostic value. For mechanistic insights, conduct CRISPR/Cas9 knockout studies in CTAG1-positive cell lines to assess impacts on proliferation, apoptosis, and immune checkpoint expression .
Q. How can researchers optimize CTAG1-targeted vaccines despite tumor heterogeneity and HLA restriction?
- Methodological Answer : Design multi-epitope vaccines incorporating ORF2 (14-33) and other CTAG1-derived peptides to broaden HLA compatibility (e.g., HLA-A1, -A2). Combine with immune adjuvants (e.g., poly-ICLC) to enhance dendritic cell activation. Validate efficacy in HLA-humanized mouse models and correlate responses with T-cell receptor clonality using single-cell sequencing .
Q. What are the challenges in validating CTAG1 as a predictive biomarker for immunotherapy?
- Methodological Answer : Establish standardized assays (e.g., MHC multimer staining for antigen-specific T cells) across multicenter cohorts. Address confounding factors like tumor mutational burden (TMB) and PD-L1 status using multivariate regression. Use prospectively collected serum/plasma samples to evaluate soluble CTAG1 levels via ELISA as a non-invasive biomarker .
Methodological Guidelines
- Data Reprodubility : Follow AntiCancer Research guidelines for transparent method reporting, including antibody catalog numbers, primer sequences, and statistical thresholds .
- Conflict Resolution : For contradictory findings, apply the Cochrane framework for systematic reviews: dual independent screening, Kappa statistics for inter-rater reliability, and sensitivity analyses .
- Clinical Translation : Align preclinical studies with NCCN guidelines for testicular cancer (e.g., seminoma subtypes) and prioritize trials stratifying patients by HLA-A1 status and CTAG1 expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
